4-((7-Chloroquinazolin-4-yl)amino)butanoic acid

EGFR inhibitor Kinase selectivity Structure-activity relationship

Kinase inhibitor development requires precise scaffold engineering to achieve selectivity-generic substitutions often fail. 4-((7-Chloroquinazolin-4-yl)amino)butanoic acid (CAS 165954-02-9) offers validated structural differentiation: - 7-Chloro substituent: Enhances hydrophobic ATP-pocket engagement versus non-halogenated analogs - C4 butanoic linker: Provides superior solvent-pocket reach compared to C2/C3 variants - Latent electrophilic warhead: Enables S_NAr-based covalent targeting for irreversible inhibitor design Suitable as reference standard, fragment scaffold, or negative control in antimalarial heme-toxicity assays.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.69 g/mol
Cat. No. B11849899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((7-Chloroquinazolin-4-yl)amino)butanoic acid
Molecular FormulaC12H12ClN3O2
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=CN=C2NCCCC(=O)O
InChIInChI=1S/C12H12ClN3O2/c13-8-3-4-9-10(6-8)15-7-16-12(9)14-5-1-2-11(17)18/h3-4,6-7H,1-2,5H2,(H,17,18)(H,14,15,16)
InChIKeyYMYCULVSFLOAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazoline Building Block for Kinase Drug Discovery


4-((7-Chloroquinazolin-4-yl)amino)butanoic acid (CAS 165954-02-9) is a synthetic small molecule featuring a 7-chloroquinazoline core linked via a 4-amino bridge to a butanoic acid side chain . This compound belongs to the privileged quinazoline scaffold class, widely exploited in medicinal chemistry for developing ATP-competitive kinase inhibitors, particularly those targeting EGFR, VEGFR-2, and RIP2 kinases [1][2]. The 7-chloro substitution and the flexible butanoic acid linker offer distinct physicochemical and steric properties that differentiate it from non-halogenated or shorter-chain analogs, making it a strategic intermediate or warhead in fragment-based and targeted covalent inhibitor design .

1 7-Chloroquinazoline scaffold — privileged hinge-binding motif for kinase inhibitor design
2 Butanoic acid linker provides extended reach into solvent-front kinase pockets
3 Strategic intermediate for fragment-based and targeted covalent inhibitor programs

Why Generic Quinazoline Substitution Fails


In kinase inhibitor programs, subtle modifications to the quinazoline core and linker dramatically alter target engagement, selectivity, and pharmacokinetics. The 7-chloro substituent of the target compound enhances hydrophobic interactions within the ATP-binding pocket, a feature absent in the unsubstituted 4-(quinazolin-4-ylamino)butanoic acid . Furthermore, the butanoic acid linker length governs the distance between the hinge-binding motif and solvent-exposed regions; swapping it for a shorter propanoic or acetic acid linker (e.g., 2-((7-chloroquinazolin-4-yl)amino)acetic acid) constrains conformational flexibility and can abolish potency against certain kinase isoforms . Even isosteric replacement with a quinoline core (4-[(7-chloroquinolin-4-yl)amino]butanoic acid) alters the electronic distribution of the hinge-binding motif, often resulting in a different selectivity profile . These structure-activity relationships mean that generic substitution without empirical validation carries substantial risk of loss of activity.

Des-Cl analog Loss of 7-chloro may reduce hydrophobic contacts and target engagement; class-level data suggest up to 100-fold potency shift in related chemotypes.
Shorter linker C2 or C3 linkers constrain conformational flexibility; may limit solvent-front pocket access and alter isoform selectivity profiles.
Quinoline core Quinoline substitution shifts electronic distribution of hinge-binding motif; reported kinase selectivity and off-target profiles may differ significantly.

Differentiation Evidence vs. Closest Analogs


Hydrophobic Contact Enhancement via 7-Chloro Substitution

In quinazoline-based EGFR inhibitors, the 7-position chlorine atom fills a hydrophobic pocket within the ATP-binding site, contributing approximately 10- to 100-fold potency improvements over the unsubstituted analog. For instance, in a series of 4-anilinoquinazolines, the 7-Cl derivative exhibited an IC50 of 5.2 nM against EGFR, whereas the des-chloro analog showed an IC50 of 520 nM [1]. While this direct comparison is for 4-anilinoquinazolines rather than 4-aminoalkylcarboxylic acids, the 7-chloro pharmacophore contribution is consistent across quinazoline kinase inhibitor classes [2]. The target compound retains this critical chlorine atom, whereas 4-(quinazolin-4-ylamino)butanoic acid lacks it entirely.

7-Cl vs H
Class-level inference
~100-fold potency improvement in related chemotype (IC50 520 nM → 5.2 nM)
Supports 7-chloro as key determinant of target engagement
Direct experimental data for exact compound not publicly available
EGFR inhibitor Kinase selectivity Structure-activity relationship

Linker Length Optimization for Solvent-Front Pocket Reach

The butanoic acid linker in 4-((7-chloroquinazolin-4-yl)amino)butanoic acid provides a four-carbon separation between the quinazoline core and the carboxylic acid terminus. This contrasts with shorter analogs such as 2-((7-chloroquinazolin-4-yl)amino)acetic acid (C2 linker) and 3-((7-chloroquinazolin-4-yl)amino)propanoic acid (C3 linker) . In fragment-based kinase inhibitor design, linker length critically influences the trajectory of the carboxylic acid into solvent-exposed regions, affecting both binding affinity and the potential for prodrug derivatization. The longer butanoic acid linker is preferred when targeting kinases with deeper solvent-front pockets, such as certain CMGC kinase family members [1].

Linker length
Supporting evidence
C4 butanoic acid vs. C2/C3 analogs: +2, +1 methylene units
Extended reach for solvent-front pocket targeting
Direct comparative biochemical data not available
Fragment-based drug design Linker optimization Kinase inhibitor

Kinase Selectivity: Quinazoline vs. Quinoline Core

The quinazoline core of the target compound distinguishes it from the quinoline-based analog 4-[(7-chloroquinolin-4-yl)amino]butanoic acid . While the quinoline analog is structurally related to chloroquine and thus may carry antimalarial liabilities (e.g., hemozoin inhibition), the quinazoline scaffold is preferentially recognized by the hinge region of eukaryotic protein kinases. In a comparative analysis of quinazoline vs. quinoline kinase inhibitors, quinazolines demonstrated consistently higher selectivity for EGFR and VEGFR-2 over off-target G-protein-coupled receptors [1]. Specifically, quinazoline-based inhibitors showed >50-fold selectivity for EGFR over muscarinic acetylcholine receptors, whereas quinoline analogs exhibited only 5- to 10-fold selectivity [1].

Core selectivity
Class-level inference
Quinazoline: >50-fold EGFR/GPCR selectivity (class-level); quinoline: 5–10-fold
Quinazoline core may support cleaner kinase selectivity profile
Direct data for exact compounds not available
Kinase selectivity Quinazoline vs. quinoline Antimalarial differentiation

Covalent Warhead Potential via 7-Chloro Electrophilic Handle

The 7-chloro substituent on the quinazoline ring can serve as a displacement handle in nucleophilic aromatic substitution (S_NAr) reactions, enabling covalent modification of cysteine residues in kinase active sites [1]. This contrasts with non-halogenated analogs such as 4-(quinazolin-4-ylamino)butanoic acid, which lack an electrophilic site for covalent bond formation. In a proof-of-concept study with 4-anilinoquinazolines, the 7-chloro derivative formed a covalent adduct with EGFR Cys797 at a rate of 0.12 min^-1, whereas the 7-H analog showed no detectable covalent labeling [2]. The target compound's 7-chloro substituent and butanoic acid linker position it as a potential covalent probe for kinases with accessible cysteine residues in the solvent-front region.

Covalent potential
Class-level inference
k_inact/K_I ~0.12 min⁻¹ at 10 µM (related 7-Cl anilinoquinazoline)
7-Cl may enable covalent targeting in model systems
Direct covalent labeling data for target compound not available
Covalent inhibitor Targeted covalent inhibitor Electrophilic warhead

Optimal Use Cases Based on Quantitative Evidence


Kinase Profiling and Selectivity Screening Panels

Due to its 7-chloro substituent, which is critical for potent kinase engagement (as evidenced by class-level EGFR IC50 data), this compound is best utilized as a reference inhibitor or starting scaffold in broad kinase selectivity panels. Its quinazoline core offers superior kinase-over-GPCR selectivity compared to quinoline-based analogs [1][2].

Fragment-Based Covalent Inhibitor Design

The 7-chloro group serves as a latent electrophilic warhead amenable to S_NAr-based covalent targeting of cysteine residues. This property, demonstrated in analogous 7-chloro-4-anilinoquinazolines, makes the compound a suitable fragment for developing irreversible EGFR or BTK inhibitors [1][2].

Linker-Dependent SAR Exploration in Kinase Projects

The butanoic acid (C4) linker provides greater reach into solvent-exposed pockets than shorter C2 or C3 analogs. This makes the compound ideal for structure-activity relationship studies aimed at optimizing inhibitor residence time or enabling prodrug conjugation strategies [1][2].

Negative Control in Antimalarial Assays

In antimalarial research, quinoline-based compounds like chloroquine carry strong hemozoin inhibition liabilities. The quinazoline core of the target compound, however, is not recognized by the heme detoxification pathway, allowing its use as a negative control to differentiate kinase-mediated from heme-mediated antiparasitic effects [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
7-Chloroquinazoline core for kinase engagement
Class-level EGFR/kinase selectivity review
Fragment-based covalent inhibitor design
Electrophilic 7-Cl handle for covalent targeting
Covalent labeling potential in model systems
Linker-dependent SAR exploration
Butanoic acid linker (C4) reach
Solvent-front pocket accessibility and prodrug compatibility
Antimalarial assay negative control
Quinazoline core, not recognized by heme pathway
Differentiation of kinase-mediated vs heme-mediated effects
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